molecular formula C28H35FO7 B584253 11-Oxo-betamethasone Dipropionate CAS No. 64967-90-4

11-Oxo-betamethasone Dipropionate

Cat. No. B584253
CAS RN: 64967-90-4
M. Wt: 502.579
InChI Key: KBMPCHGHEBNIHH-IHWWKNBLSA-N
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Description

11-Oxo-betamethasone Dipropionate is a derivative of Betamethasone Dipropionate, a synthetic glucocorticoid with metabolic, immunosuppressive, and anti-inflammatory actions . It is used to help relieve redness, itching, swelling, or other discomforts caused by certain skin conditions . This medicine is a corticosteroid (cortisone-like medicine or steroid) . The molecular formula of 11-Oxo-betamethasone Dipropionate is C28H35FO7 and its molecular weight is 502.57 .


Molecular Structure Analysis

The molecular structure of 11-Oxo-betamethasone Dipropionate consists of 28 carbon atoms, 35 hydrogen atoms, 1 fluorine atom, and 7 oxygen atoms . The exact structure can be determined using techniques such as X-ray diffraction and NMR (1D and 2D) studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 11-Oxo-betamethasone Dipropionate include a molecular weight of 502.57 and a molecular formula of C28H35FO7 . More detailed properties such as solubility, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Topical Therapy

Betamethasone Dipropionate (BMD), including its 11-Oxo variant, is a potent glucocorticoid receptor agonist with immune suppression, anti-proliferative, and anti-inflammatory effects . It has been a mainstay in topical therapy .

Overcoming Skin Penetration Hurdles

Despite its therapeutic benefits, BMD has poor skin penetration, which is a hurdle against its potential therapeutic benefits . Research has explored nanocrystals as a carrier for effective topical delivery of BMD .

Nanocrystal Fabrication

A versatile, robust, and scalable media milling technique was used to fabricate BMD nanocrystals . The stabilizers can be surfactant or polymeric in nature. Selection of proper category and concentration of stabilizer is of prime importance during the development of drug nanocrystals .

Drug Diffusion Study

A drug diffusion study using a Franz diffusion cell proclaimed around 86% BMD release from nanogel across the membrane . Also, it was observed that the BMD permeation across the skin was 2.39-fold higher with marketed formulation in contrast to BMD nanogel, suggesting prolonged drug release .

Skin Permeation Flux

The skin permeation flux with nanogel was at a much lower rate along with 50.27% drug retention in different strata of skin, resulting in retention of drug nanocrystals . This prolonged drug release from nanogel would fulfill the aim of once a day application and would aid in reducing the adverse events associated with repeated drug applications .

Combination Drug Formulation

Research has examined the delivery of betamethasone dipropionate (BDP) to the skin using a combination calcipotriene/betamethasone dipropionate approved drug formulation in an oil-based gelled topical suspension as compared to a new cream formulation utilizing a novel oil-in-water emulsion system .

Mechanism of Action

Target of Action

11-Oxo-betamethasone Dipropionate is a synthetic analog of the adrenal corticosteroids . It primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

Upon binding to its target, 11-Oxo-betamethasone Dipropionate exerts potent glucocorticoid activity and negligible mineralocorticoid activity . It inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . It also inhibits NF-Kappa B and other inflammatory transcription factors . Furthermore, it promotes anti-inflammatory genes like interleukin-10 .

Biochemical Pathways

The primary biochemical pathway affected by 11-Oxo-betamethasone Dipropionate is the arachidonic acid pathway . By inhibiting phospholipase A2, it prevents the formation of arachidonic acid derivatives, which are key mediators of inflammation . This leads to a reduction in inflammation and immune response .

Pharmacokinetics

The absorption of topical 11-Oxo-betamethasone Dipropionate is small . When used for prolonged periods of time or across a large surface area, it can have systemic effects . One such effect is the ability of the corticosteroid to suppress the hypothalamic–pituitary–adrenal axis . This can lead to a depression in the release of adrenal hormones such as cortisol and adrenocorticotropic hormone, or ACTH .

Result of Action

The primary result of 11-Oxo-betamethasone Dipropionate’s action is the reduction of inflammation and immune response . This makes it effective in managing inflammatory skin conditions such as eczema, and autoimmune disorders .

Action Environment

The action of 11-Oxo-betamethasone Dipropionate can be influenced by various environmental factors. For instance, the absorption and efficacy of the compound can be affected by the specific characteristics of the skin where it is applied . Furthermore, the stability of the compound can be influenced by factors such as temperature and pH .

Safety and Hazards

While specific safety and hazard information for 11-Oxo-betamethasone Dipropionate was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 11-Oxo-betamethasone Dipropionate involves the conversion of betamethasone into its dipropionate ester form followed by oxidation of the 11-hydroxy group to form the 11-keto group.", "Starting Materials": [ "Betamethasone", "Propionic acid", "Thionyl chloride", "Dimethylformamide", "Triethylamine", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Betamethasone is reacted with propionic acid and thionyl chloride in dimethylformamide to form betamethasone dipropionate.", "Step 2: The betamethasone dipropionate is purified and then oxidized using hydrogen peroxide and sodium hydroxide to form 11-Oxo-betamethasone Dipropionate.", "Step 3: The final product is purified and isolated using a methanol/water solvent system." ] }

CAS RN

64967-90-4

Product Name

11-Oxo-betamethasone Dipropionate

Molecular Formula

C28H35FO7

Molecular Weight

502.579

IUPAC Name

[2-[(8S,9R,10S,13S,14S,16S,17R)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-17-propanoyloxy-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

InChI

InChI=1S/C28H35FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-20H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,25-,26-,27-,28-/m0/s1

InChI Key

KBMPCHGHEBNIHH-IHWWKNBLSA-N

SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)OC(=O)CC

synonyms

(16β)-9-Fluoro-16-methyl-17,21-bis(1-oxopropoxy)-pregna-1,4-diene-3,11,20-trione

Origin of Product

United States

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